N-cyclopropyl-4-ethoxy-N-(2-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C19H20FNO2 It is a benzamide derivative that features a cyclopropyl group, an ethoxy group, and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield N-cyclopropyl-4-ethoxybenzamide.
Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting N-cyclopropyl-4-ethoxybenzamide with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylmethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-ethoxybenzamide
- N-(2-fluorophenyl)methylbenzamide
- N-cyclopropyl-N-[(2-fluorophenyl)methyl]benzamide
Uniqueness
N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide is unique due to the combination of its cyclopropyl, ethoxy, and fluorophenylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H20FNO2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20FNO2/c1-2-23-17-11-7-14(8-12-17)19(22)21(16-9-10-16)13-15-5-3-4-6-18(15)20/h3-8,11-12,16H,2,9-10,13H2,1H3 |
InChI Key |
VUSWNSOREXTNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.